

Sulfo-Cy7.5 NHS Ester: A Technical Guide to its Mechanism and Application

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Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized for the stable labeling of proteins, antibodies, and other biomolecules. We will explore its core mechanism of action, detail its quantitative properties, and provide comprehensive experimental protocols for its effective use in research and development.

Core Mechanism of Action: Covalent Amide Bond Formation

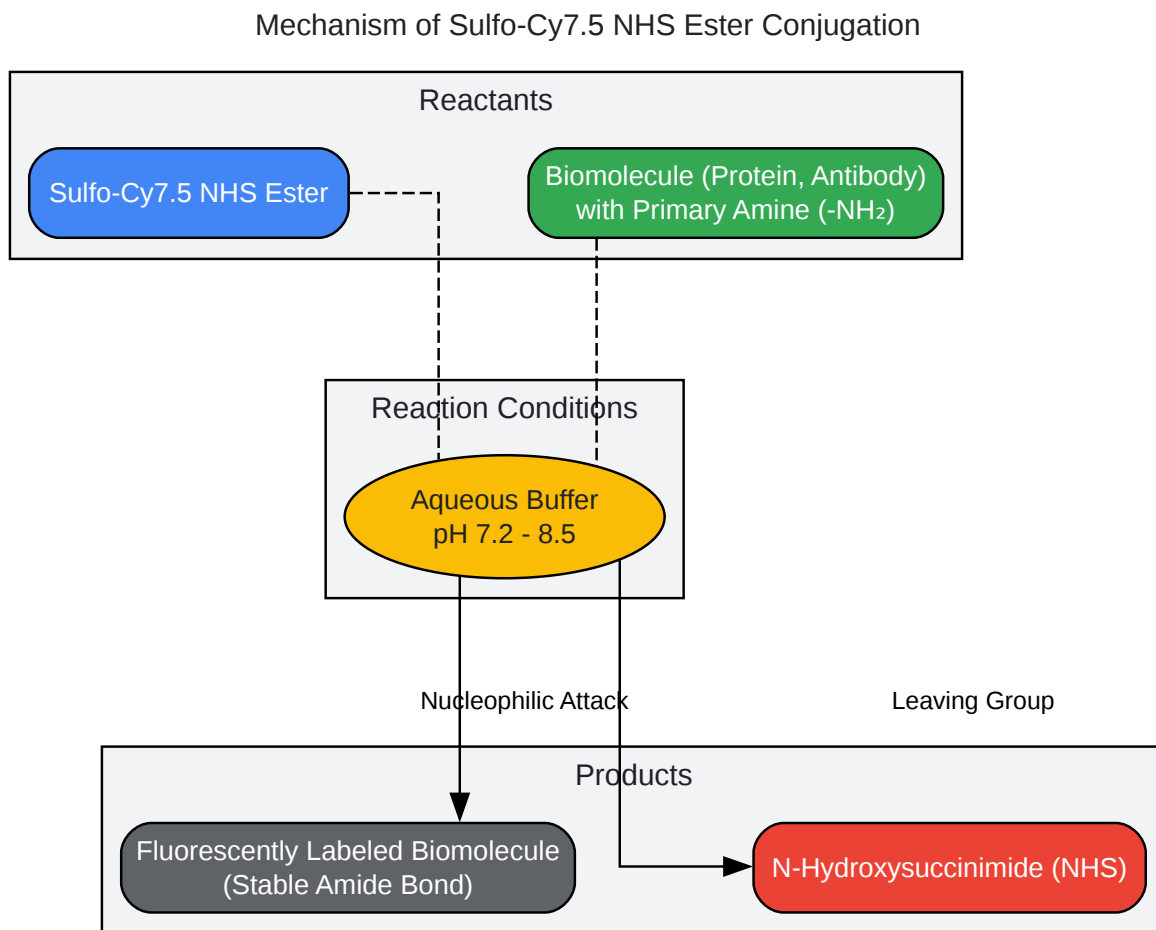
The primary function of **Sulfo-Cy7.5 NHS ester** is to covalently attach the highly fluorescent Sulfo-Cy7.5 dye to a target molecule. This is achieved through a specific and efficient chemical reaction between the N-hydroxysuccinimide (NHS) ester group on the dye and primary amine groups (-NH₂) present on the target biomolecule.

The reaction proceeds via nucleophilic acyl substitution. The primary amine, typically found on the N-terminus of a protein or the side chain of lysine residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.^[1] This leads to the formation of a highly stable amide bond, permanently linking the dye to the biomolecule, and the release of NHS as a byproduct.^{[1][2]}

The efficiency of this reaction is highly pH-dependent.[3][4] The optimal pH range is between 7.2 and 8.5.[2] Below this range, the primary amines are protonated ($-\text{NH}_3^+$), rendering them non-nucleophilic and halting the reaction.[3][5] Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, which competes with the desired amine reaction and reduces labeling efficiency.[2][3]

The key components of the molecule dictate its utility:

- **Sulfo Group:** The presence of sulfonate groups ($-\text{SO}_3^-$) confers high water solubility to the dye.[2][6] This is critical for biological applications, as it prevents aggregation and ensures the dye's compatibility in aqueous buffer systems without the need for organic solvents.[2]
- **Cy7.5 Moiety:** This cyanine dye is a potent near-infrared fluorophore.[7][8][9] Its fluorescence in the NIR spectrum (approximately 750-800 nm) is highly advantageous for in vivo imaging and other biological applications, as it minimizes autofluorescence from endogenous molecules in tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration.[9]
- **NHS Ester Group:** This is the amine-reactive functional group that enables the straightforward and specific covalent conjugation to biomolecules.[2][3][6]



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Caption: Reaction mechanism of **Sulfo-Cy7.5 NHS ester** with a primary amine.

Quantitative Spectroscopic Data

The performance of a fluorophore is defined by its spectroscopic properties. The following table summarizes the key quantitative data for Sulfo-Cy7.5.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~778 nm	[6][10]
Emission Maximum (λ_{em})	~797 nm	[6][10]
Molar Extinction Coefficient (ϵ)	~222,000 cm ⁻¹ M ⁻¹	[6][10]
Fluorescence Quantum Yield (Φ)	~0.21	[6]
Correction Factor (CF280)	~0.09	[10]

Note: Spectral properties can be slightly influenced by the local environment and solvent.

Experimental Protocol: Protein Labeling

This section provides a detailed, generalized protocol for the covalent labeling of a protein, such as an antibody, with **Sulfo-Cy7.5 NHS ester**.

Materials and Reagent Preparation

- **Protein Solution:** Prepare the protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL in an amine-free buffer.[11] Recommended buffers include 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.3-8.5.[3] Buffers containing primary amines, such as Tris, are not recommended as they will compete in the reaction.[3][11]
- **Dye Stock Solution:** Immediately before use, dissolve the **Sulfo-Cy7.5 NHS ester** in a small amount of anhydrous dimethyl sulfoxide (DMSO) or water to create a 10 mM stock solution. [12] This solution is unstable and should be used promptly.[12][13]
- **Purification Column:** A desalting spin column (gel filtration) suitable for the size of the target protein is required to separate the labeled protein from unreacted dye.[3][14]

Labeling Procedure

- **Calculate Reagent Volumes:** Determine the amount of dye needed. A common starting point is a 10-fold molar excess of dye to protein.[11] The optimal ratio may need to be determined empirically for each specific protein.

- **Reaction:** Add the calculated volume of the 10 mM dye stock solution to the protein solution. Mix gently by pipetting or brief vortexing.
- **Incubation:** Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[\[3\]](#)[\[5\]](#)

Purification of the Conjugate

- **Column Equilibration:** Prepare the desalting spin column according to the manufacturer's instructions, typically by washing with the reaction buffer.
- **Separation:** Apply the entire reaction mixture to the center of the equilibrated column.
- **Elution:** Centrifuge the column to elute the high-molecular-weight labeled protein, while the smaller, unreacted dye molecules are retained in the column matrix.[\[15\]](#) The purified, labeled protein is collected in the provided tube.

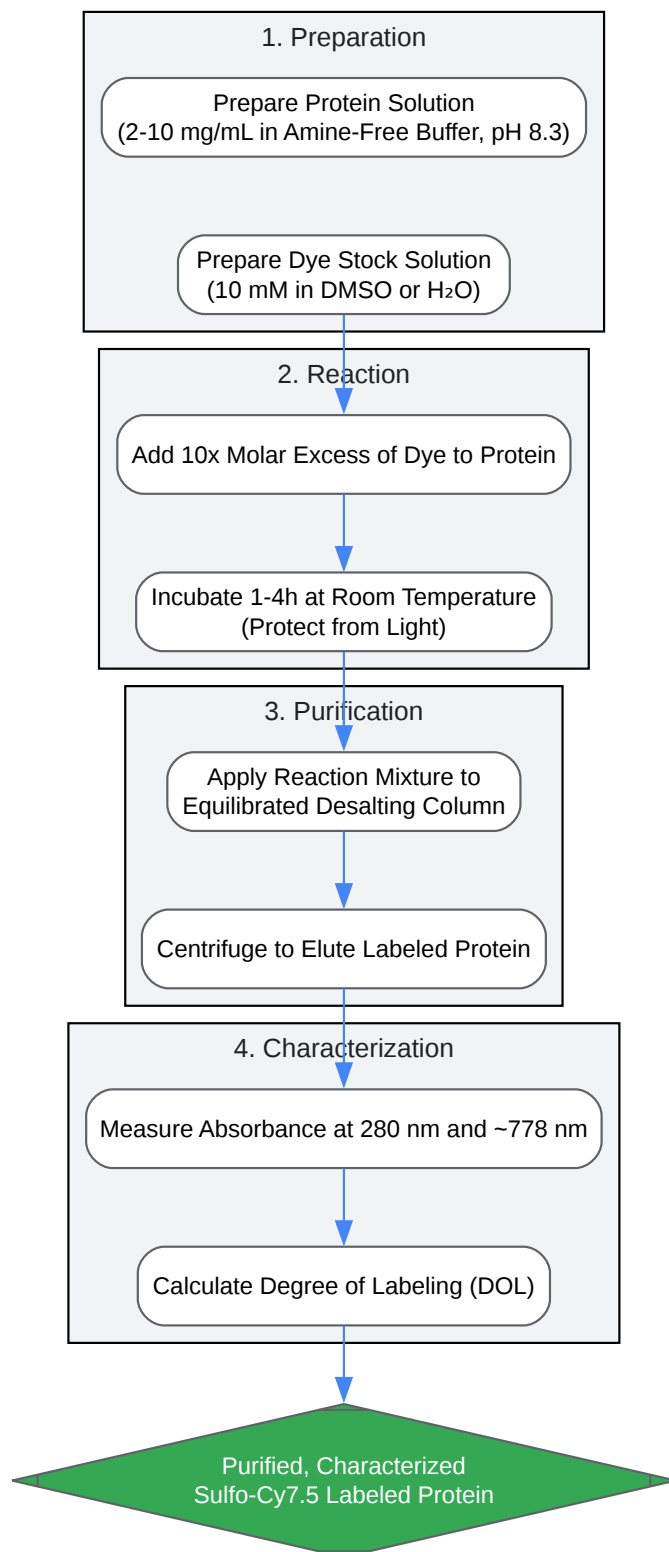
Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[\[14\]](#)[\[16\]](#) It is a critical parameter for ensuring experimental reproducibility.[\[17\]](#) For most antibodies, an optimal DOL is between 2 and 10.[\[18\]](#)

- **Measure Absorbance:** Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the dye's absorbance maximum (~ 778 nm, A_{max}).
- **Calculate Protein Concentration:**
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$
 - Where CF_{280} is the dye's correction factor at 280 nm (see table) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).[\[18\]](#)
- **Calculate Dye Concentration:**
 - Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$

- Where ϵ_{dye} is the molar extinction coefficient of the dye (see table).
- Calculate DOL:
 - $\text{DOL} = \text{Dye Concentration} / \text{Protein Concentration}$

Experimental Workflow for Protein Labeling



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Caption: A typical workflow for labeling proteins with **Sulfo-Cy7.5 NHS ester**.

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